

Technical Guide: Spectroscopic Analysis of 4-(4-Methoxyphenyl)pyrrolidin-2-one

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Compound of Interest

Compound Name: 4-(4-Methoxyphenyl)pyrrolidin-2-one

Cat. No.: B035458

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Abstract

This technical guide provides a comprehensive analysis of the spectral data for the novel heterocyclic compound, **4-(4-Methoxyphenyl)pyrrolidin-2-one**. Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data essential for the structural elucidation and characterization of this molecule. The guide details the experimental protocols for data acquisition and provides expert interpretation of the spectral features, underpinned by established principles of spectroscopic analysis. The causality behind experimental choices and data interpretation is explained to ensure a thorough understanding of the molecule's structural attributes.

Introduction

4-(4-Methoxyphenyl)pyrrolidin-2-one is a lactam derivative with a pyrrolidinone core, a structural motif prevalent in a wide array of pharmacologically active compounds. The presence of the methoxyphenyl group suggests potential applications in medicinal chemistry, necessitating a robust and unambiguous characterization of its chemical structure. Spectroscopic techniques are indispensable tools for this purpose, each providing a unique piece of the structural puzzle. This guide synthesizes data from ^1H NMR, ^{13}C NMR, IR, and MS to build a complete and validated structural profile of the title compound.

The synthesis of pyrrolidin-2-one derivatives is a subject of ongoing research, with various methods developed for their preparation.[\[1\]](#)[\[2\]](#)[\[3\]](#) The characterization of these compounds relies heavily on spectroscopic methods to confirm the successful formation of the target molecule and to identify any potential byproducts.[\[3\]](#)

Molecular Structure and Key Features

The structure of **4-(4-Methoxyphenyl)pyrrolidin-2-one** incorporates several key features that give rise to characteristic spectroscopic signals:

- Aromatic Ring: A para-substituted benzene ring with a methoxy group.
- Pyrrolidinone Ring: A five-membered lactam ring.
- Chiral Center: The C4 carbon of the pyrrolidinone ring is a chiral center.
- Functional Groups: An amide (lactam), an ether (methoxy), and aromatic and aliphatic C-H bonds.

A thorough understanding of how these features translate into spectral data is crucial for accurate interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR (Proton NMR) Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of protons in the molecule.

Table 1: ¹H NMR Spectral Data for **4-(4-Methoxyphenyl)pyrrolidin-2-one**

| Chemical Shift (δ , ppm) | Multiplicity | Integration | Assignment |
|----------------------------------|------------------------------|-------------|-------------------------|
| ~7.20 | d, $J \approx 8.5$ Hz | 2H | Ar-H (ortho to OMe) |
| ~6.85 | d, $J \approx 8.5$ Hz | 2H | Ar-H (meta to OMe) |
| ~3.75 | s | 3H | -OCH ₃ |
| ~3.60 | t, $J \approx 7.0$ Hz | 2H | -CH ₂ - (C5) |
| ~3.40 | m | 1H | -CH- (C4) |
| ~2.60 | dd, $J \approx 17.0, 8.5$ Hz | 1H | -CH ₂ - (C3) |
| ~2.35 | dd, $J \approx 17.0, 8.5$ Hz | 1H | -CH ₂ - (C3) |
| ~7.50 (broad s) | 1H | N-H | |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and instrument used.

Interpretation and Rationale:

- Aromatic Protons:** The two doublets in the aromatic region are characteristic of a 1,4-disubstituted benzene ring. The downfield doublet corresponds to the protons ortho to the electron-donating methoxy group, while the upfield doublet corresponds to the protons meta to it.
- Methoxy Protons:** The sharp singlet at approximately 3.75 ppm is a classic signature of a methoxy group.
- Pyrrolidinone Protons:** The protons on the lactam ring exhibit complex splitting patterns due to their diastereotopic nature and coupling with each other. The C5 methylene protons appear as a triplet due to coupling with the C4 proton. The C4 proton is a multiplet due to coupling with the protons on C3 and C5. The C3 methylene protons are diastereotopic and appear as two distinct signals, each a doublet of doublets.
- Amide Proton:** The N-H proton of the lactam typically appears as a broad singlet, the chemical shift of which can be highly variable and dependent on concentration and solvent.

¹³C NMR (Carbon NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Table 2: ¹³C NMR Spectral Data for **4-(4-Methoxyphenyl)pyrrolidin-2-one**

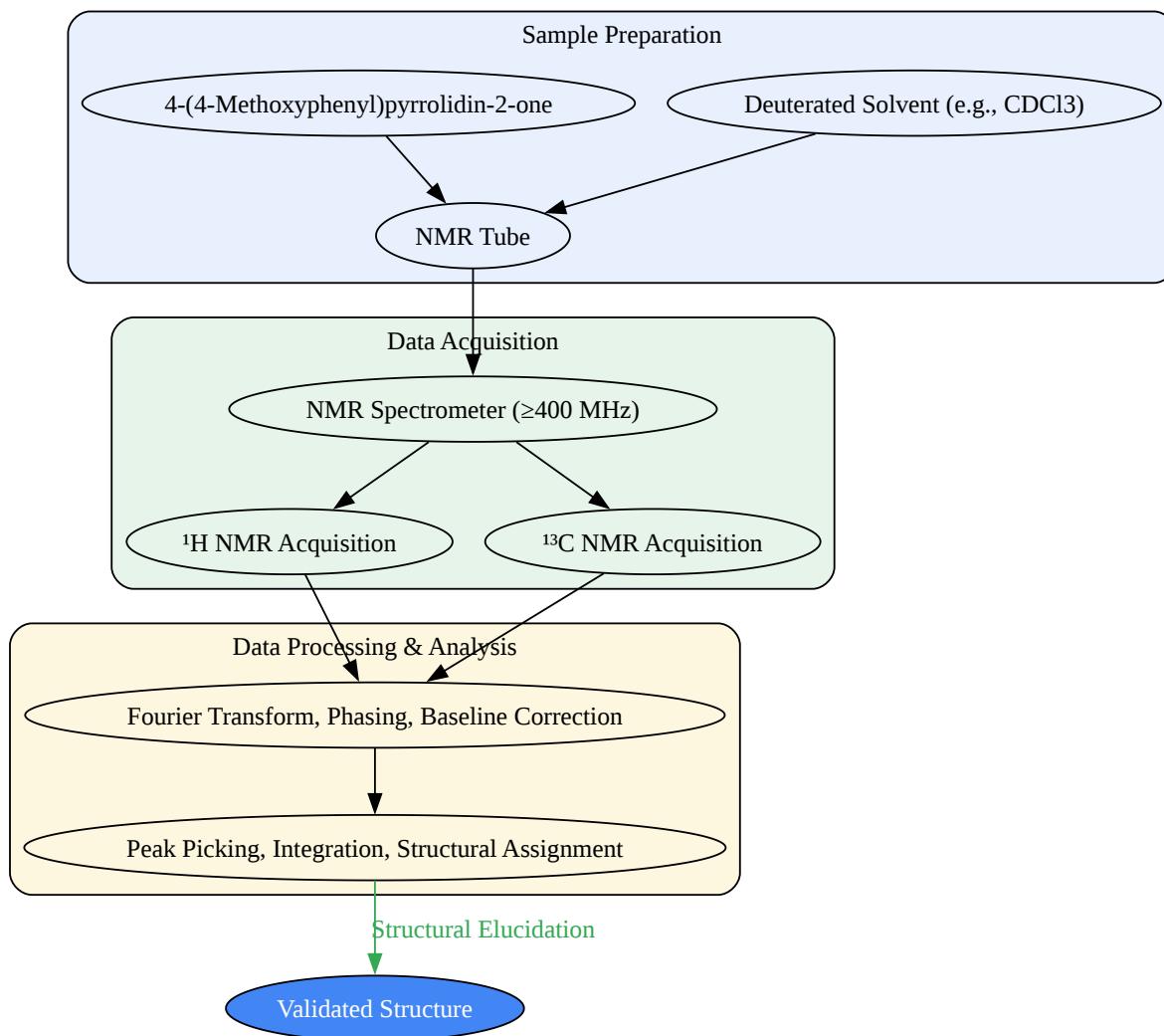
| Chemical Shift (δ , ppm) | Assignment |
|----------------------------------|-------------------------|
| ~175.0 | C=O (C2) |
| ~158.0 | Ar-C (para to ring) |
| ~135.0 | Ar-C (ipso) |
| ~128.0 | Ar-CH (ortho to OMe) |
| ~114.0 | Ar-CH (meta to OMe) |
| ~55.0 | -OCH ₃ |
| ~48.0 | -CH ₂ - (C5) |
| ~40.0 | -CH- (C4) |
| ~38.0 | -CH ₂ - (C3) |

Interpretation and Rationale:

- **Carbonyl Carbon:** The lactam carbonyl carbon is significantly deshielded and appears far downfield, typically around 175 ppm.
- **Aromatic Carbons:** The carbon attached to the methoxy group is the most downfield of the aromatic signals. The other aromatic carbons appear in the expected regions, with the ipso-carbon being quaternary and having a weaker signal.
- **Aliphatic Carbons:** The carbons of the pyrrolidinone ring and the methoxy group appear in the upfield region of the spectrum.

Experimental Protocol: NMR Data Acquisition

- Sample Preparation: Dissolve approximately 10-20 mg of **4-(4-Methoxyphenyl)pyrrolidin-2-one** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a standard 5 mm NMR tube.
- Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
- ^1H NMR Acquisition:
 - Acquire a standard one-dimensional ^1H NMR spectrum.
 - Typical parameters: pulse angle of 90° , spectral width of at least -3 to 13 ppm, and a relaxation delay of 45 seconds.[\[4\]](#)
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C NMR spectrum.
 - A larger number of scans will be required compared to ^1H NMR due to the lower natural abundance of ^{13}C .
- Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak or an internal standard like tetramethylsilane (TMS).



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Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Key IR Absorptions for **4-(4-Methoxyphenyl)pyrrolidin-2-one**

| Frequency (cm ⁻¹) | Intensity | Assignment |
|-------------------------------|---------------|--------------------------|
| ~3200 | Strong, Broad | N-H Stretch (lactam) |
| ~2950-2850 | Medium | C-H Stretch (aliphatic) |
| ~1680 | Strong, Sharp | C=O Stretch (lactam) |
| ~1610, ~1510 | Medium | C=C Stretch (aromatic) |
| ~1250 | Strong | C-O Stretch (aryl ether) |
| ~1180 | Medium | C-N Stretch |

Interpretation and Rationale:

- N-H Stretch: The broad absorption around 3200 cm⁻¹ is characteristic of the N-H stretching vibration in the lactam, with the broadness resulting from hydrogen bonding.
- C=O Stretch: The strong, sharp peak around 1680 cm⁻¹ is a definitive indicator of the carbonyl group in the five-membered lactam ring. The position is slightly lower than that of a typical acyclic amide due to ring strain. For comparison, the C=O stretch of a lactam ring in other pyrrolidin-2-one derivatives has been observed around 1683 cm⁻¹.^[3]
- Aromatic and Ether Stretches: The absorptions for the aromatic C=C bonds and the aryl C-O ether linkage are consistent with the presence of the methoxyphenyl group.

Experimental Protocol: IR Data Acquisition

- Sample Preparation:
 - KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.

- ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly onto the ATR crystal.
- Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Acquire the spectrum, typically over the range of 4000-400 cm^{-1} . A background spectrum of the empty sample compartment (or just the KBr pellet) should be taken and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming the molecular formula and aspects of the structure.

Table 4: Mass Spectrometry Data for **4-(4-Methoxyphenyl)pyrrolidin-2-one**

| m/z | Proposed Fragment |
|-----|--|
| 191 | $[\text{M}]^+$ (Molecular Ion) |
| 134 | $[\text{M} - \text{C}_3\text{H}_5\text{NO}]^+$ |
| 108 | $[\text{C}_7\text{H}_8\text{O}]^+$ |

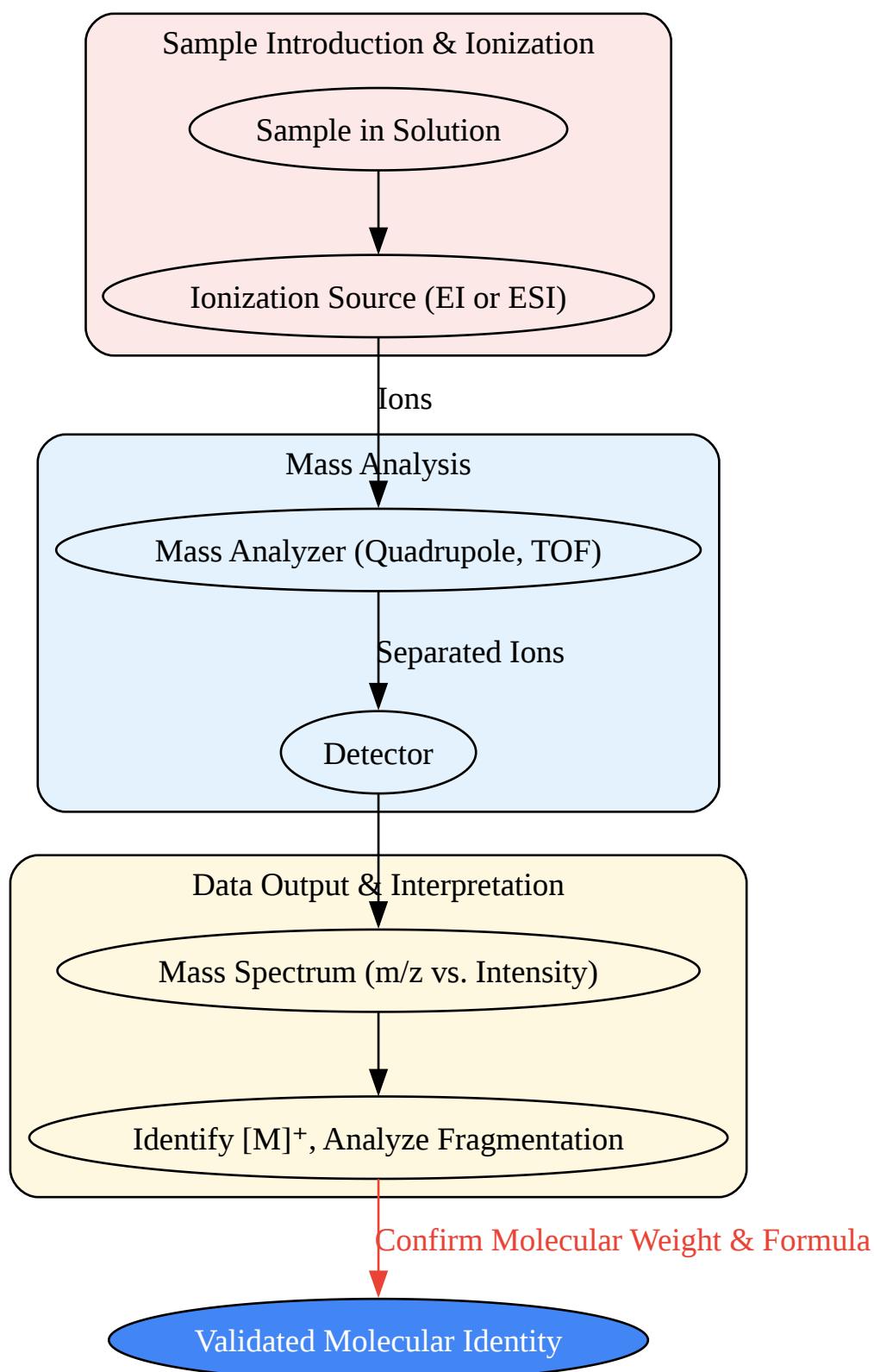
Note: The molecular formula for **4-(4-Methoxyphenyl)pyrrolidin-2-one** is $\text{C}_{11}\text{H}_{13}\text{NO}_2$ and the molecular weight is 191.23 g/mol .

Interpretation and Rationale:

- Molecular Ion Peak: The peak at m/z 191 corresponds to the molecular ion $[\text{M}]^+$, confirming the molecular weight of the compound.
- Fragmentation Pattern: The fragmentation pattern will be influenced by the stability of the resulting carbocations and radical cations. A common fragmentation pathway for similar structures involves cleavage of the bonds adjacent to the aromatic ring and within the pyrrolidinone ring. The fragment at m/z 134 likely results from the loss of the pyrrolidinone ring fragment, while the peak at m/z 108 is characteristic of a methoxybenzyl cation.

Experimental Protocol: MS Data Acquisition

- Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source.
- Ionization Method: Electron Ionization (EI) is a common method for small molecules that often provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer ionization technique that is more likely to show the protonated molecule $[M+H]^+$.
- Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.
- Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

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Conclusion

The collective evidence from ^1H NMR, ^{13}C NMR, IR, and MS provides a cohesive and unambiguous structural confirmation of **4-(4-Methoxyphenyl)pyrrolidin-2-one**. Each spectroscopic technique offers complementary information, and together they form a powerful analytical toolkit for the characterization of novel organic compounds. The detailed protocols and interpretations presented in this guide serve as a valuable resource for researchers in the field, ensuring the accurate and reliable identification of this and similar molecules. The application of these well-established analytical techniques is fundamental to advancing research and development in medicinal chemistry and related disciplines.

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